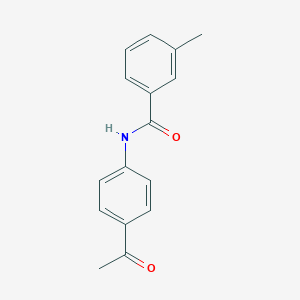![molecular formula C17H9BrClNO2S2 B414544 (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414544.png)
(5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromobenzene moiety, and a chlorobenzylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzylidene group and the bromobenzenecarbothioate moiety. Common reagents used in these reactions include thioamides, bromobenzene derivatives, and chlorobenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom in the bromobenzenecarbothioate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
相似化合物的比较
- S-[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-chlorobenzenecarbothioate
- S-[5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate
- S-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate
Comparison: Compared to its analogs, (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exhibits unique properties due to the presence of both chlorine and bromine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or a chemical intermediate.
属性
分子式 |
C17H9BrClNO2S2 |
|---|---|
分子量 |
438.7g/mol |
IUPAC 名称 |
S-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate |
InChI |
InChI=1S/C17H9BrClNO2S2/c18-13-4-2-1-3-12(13)16(22)24-17-20-15(21)14(23-17)9-10-5-7-11(19)8-6-10/h1-9H/b14-9+ |
InChI 键 |
KQEVYYMVPMCVIA-NTEUORMPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)Br |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2E)-2-[(2Z)-2-[3-(2-hydroxyethyl)-5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propanoic acid](/img/structure/B414461.png)
![(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B414465.png)
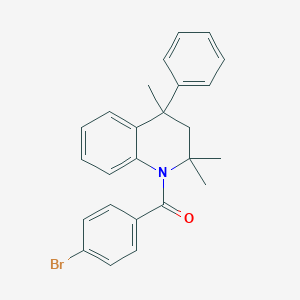
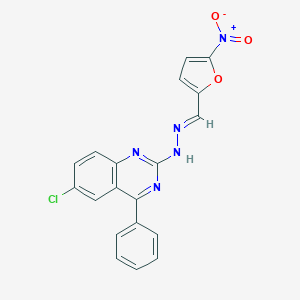
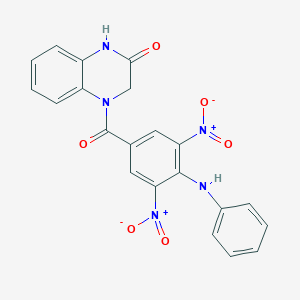
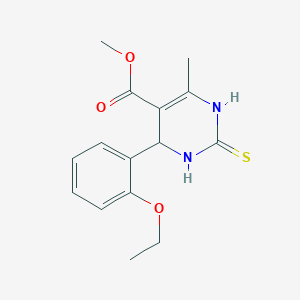

![2-[4-(4-Pentylcyclohexyl)phenyl]-6-(4-pentylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B414477.png)
![1,1',2,2',3,4-Hexahydro-4,6'-bis[1-(4-bromobenzoyl)-2,2,4-trimethylquinoline]](/img/structure/B414478.png)
![N-(4-methoxybenzylidene)-N-{5-[(4-methoxybenzylidene)amino]-1-naphthyl}amine](/img/structure/B414479.png)
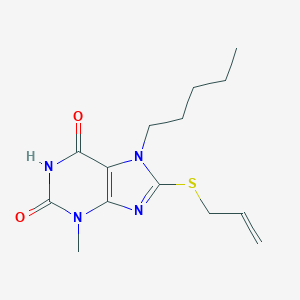
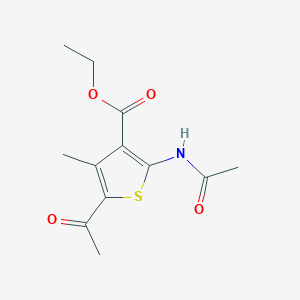
![2,4,8,10-Tetrakis(trichloromethyl)-1,3,5,7,9,11-hexaza-6lambda5-phosphaspiro[5.5]undeca-1,3,5,7,10-pentaene](/img/structure/B414485.png)
